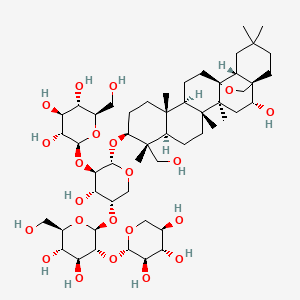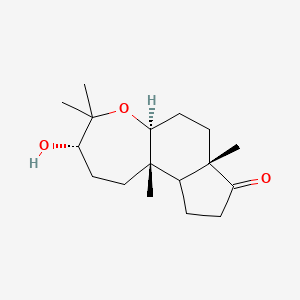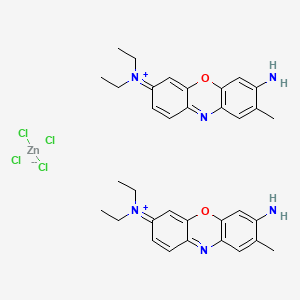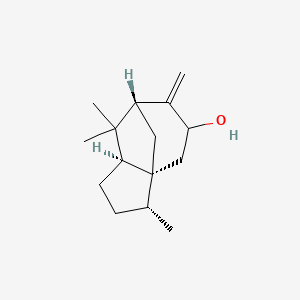
Cedrenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cedrenol is a naturally occurring sesquiterpene alcohol with the molecular formula C15H24O . It is primarily found in the essential oils of cedarwood and other coniferous trees. This compound is known for its woody, sweet aroma and is widely used in the fragrance industry. Its chemical structure includes a tricyclic framework with multiple stereocenters, making it an interesting compound for both synthetic and analytical chemists .
准备方法
Synthetic Routes and Reaction Conditions: Cedrenol can be synthesized through various methods, including the oxidation of cedrene. One common synthetic route involves the conversion of cedrene to cedrenyl acetate, followed by hydrolysis to yield this compound. The reaction conditions typically involve the use of oxidizing agents such as potassium permanganate or chromium trioxide, and the hydrolysis step is often carried out under acidic conditions .
Industrial Production Methods: Industrially, this compound is often obtained by the distillation of cedarwood oil. The oil is subjected to fractional distillation to isolate this compound along with other sesquiterpenes. This method is preferred due to the abundance of cedarwood oil and the relatively simple distillation process .
化学反应分析
Types of Reactions: Cedrenol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cedrenone, a ketone derivative.
Reduction: Reduction of this compound can yield dihydrothis compound.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl group, to form esters and ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acid chlorides or anhydrides are used for esterification, while alkyl halides are used for etherification.
Major Products:
Oxidation: Cedrenone
Reduction: Dihydrothis compound
Substitution: Cedrenyl esters and ethers.
科学研究应用
Cedrenol has a wide range of applications in scientific research:
Chemistry: this compound is used as a starting material for the synthesis of various sesquiterpenes and their derivatives. Its complex structure makes it a valuable compound for studying stereochemistry and reaction mechanisms.
Biology: this compound has been studied for its potential antimicrobial and antifungal properties. It is also used in the study of plant-insect interactions due to its presence in essential oils.
Medicine: Research has explored the potential therapeutic effects of this compound, including its anti-inflammatory and analgesic properties.
Industry: this compound is widely used in the fragrance industry due to its pleasant woody aroma. .
作用机制
The mechanism of action of cedrenol involves its interaction with various molecular targets and pathways:
Molecular Targets: this compound interacts with cell membranes and proteins, altering their structure and function. It has been shown to inhibit the growth of certain bacteria and fungi by disrupting their cell membranes.
Pathways Involved: this compound’s anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
相似化合物的比较
Cedrenol is often compared with other sesquiterpenes found in cedarwood oil, such as:
Cedrene: A hydrocarbon with a similar tricyclic structure but lacking the hydroxyl group.
Cedrol: A sesquiterpene alcohol with a similar structure but differing in the position of the hydroxyl group.
Thujopsene: Another sesquiterpene with a different ring structure and functional groups.
Uniqueness: this compound’s unique combination of a tricyclic framework and a hydroxyl group makes it distinct from other sesquiterpenes. This structural uniqueness contributes to its specific chemical reactivity and biological activity, setting it apart from similar compounds .
属性
分子式 |
C15H24O |
|---|---|
分子量 |
220.35 g/mol |
IUPAC 名称 |
(1R,2R,5S,7R)-2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecan-9-ol |
InChI |
InChI=1S/C15H24O/c1-9-5-6-13-14(3,4)11-7-15(9,13)8-12(16)10(11)2/h9,11-13,16H,2,5-8H2,1,3-4H3/t9-,11+,12?,13+,15-/m1/s1 |
InChI 键 |
DJYWGTBEZVORGE-CVWWDKSYSA-N |
SMILES |
CC1CCC2C13CC(C2(C)C)C(=C)C(C3)O |
手性 SMILES |
C[C@@H]1CC[C@@H]2[C@@]13C[C@H](C2(C)C)C(=C)C(C3)O |
规范 SMILES |
CC1CCC2C13CC(C2(C)C)C(=C)C(C3)O |
同义词 |
cedr-8(15)-en-9-ol cedrenol octahydro-3,8,8-trimethyl-6-methylene-1H-3a,7-methanoazulen-5-ol |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


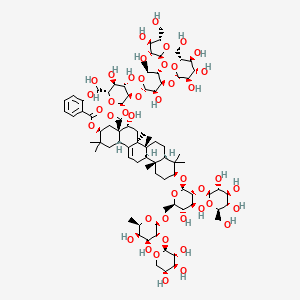
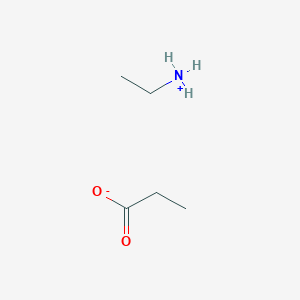

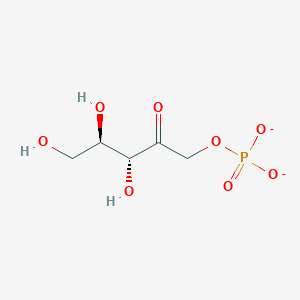

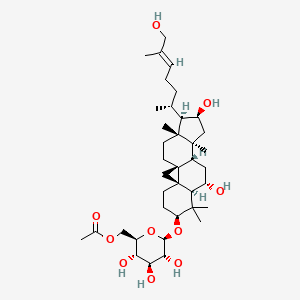
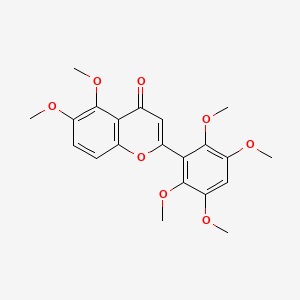

![[(3aR,6E,9R,10E,14E,15aS)-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-9-yl] acetate](/img/structure/B1261875.png)
